Nicohexonium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Hexanoate esters can be synthesized through the esterification of hexanoic acid with alcohols. This reaction typically involves the use of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The general reaction conditions include heating the mixture to facilitate the reaction and then purifying the product through distillation or extraction .

In industrial settings, the production of hexanoate esters can be optimized using enzymatic methods. For example, the enzymatic synthesis of ethyl hexanoate can be achieved using lipase enzymes in a solvent-free system . This method is preferred for producing high-quality, natural flavors and fragrances.

Chemical Reactions Analysis

Hexanoate esters undergo various chemical reactions, including:

Oxidation: Hexanoate esters can be oxidized to produce carboxylic acids and other oxidation products.

Reduction: Reduction of hexanoate esters can yield alcohols.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexanoate esters have diverse applications in scientific research, including:

Chemistry: Used as solvents and intermediates in organic synthesis.

Biology: Studied for their role in metabolic pathways and as signaling molecules.

Medicine: Investigated for their potential therapeutic effects and as drug delivery agents.

Industry: Widely used in the production of flavors, fragrances, and cosmetics.

Mechanism of Action

The mechanism of action of hexanoate esters involves their interaction with specific molecular targets and pathways. For example, in biological systems, hexanoate esters can act as signaling molecules by binding to receptors and modulating cellular responses . In industrial applications, their pleasant odors and flavors result from their ability to interact with olfactory receptors .

Comparison with Similar Compounds

Hexanoate esters can be compared with other esters such as ethyl acetate, methyl butyrate, and isopropyl butyrate . While all these esters share similar structural features, hexanoate esters are unique due to their specific chain length and resulting properties. For instance, hexanoate esters have distinct fruity odors that make them particularly valuable in the flavor and fragrance industry .

Similar compounds include:

Ethyl acetate: Commonly used as a solvent and in flavorings.

Methyl butyrate: Known for its apple-like odor and used in perfumes and flavorings.

Isopropyl butyrate: Used in the production of fragrances and as a solvent.

Biological Activity

Nicohexonium is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Overview of this compound

This compound, also known as a nicotinic derivative, is primarily recognized for its role as a ganglionic blocking agent. It functions by inhibiting the transmission of nerve impulses in the autonomic nervous system. This property makes it a subject of interest in various therapeutic applications, including hypertension management and anesthesia.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). By blocking these receptors, this compound can effectively reduce sympathetic nervous system activity, leading to vasodilation and a decrease in blood pressure.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. While specific data on this compound itself is limited, derivatives and related compounds have shown promising results against various bacterial strains.

| Compound | Activity Type | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| Acylhydrazones derived from Nicotinic acid | Antibacterial | 1.95 - 15.62 | Staphylococcus aureus, Staphylococcus epidermidis |

| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline | Antibacterial | 7.81 | MRSA ATCC 43300 |

These findings suggest that compounds synthesized from nicotinic acid exhibit significant antibacterial activity, which could be extrapolated to understand the potential effects of this compound in similar contexts .

Case Studies

- Case Study on Hypertension Management : In clinical settings, this compound has been used to manage hypertension by inducing vasodilation through ganglionic blockade. A study involving patients with resistant hypertension showed a marked decrease in blood pressure following administration of this compound.

- Anesthetic Applications : Another case study highlighted the use of this compound in anesthesia protocols. Patients receiving this compound prior to surgical procedures exhibited reduced autonomic responses, facilitating smoother induction and maintenance of anesthesia.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound and its derivatives. The results indicated that while some derivatives exhibited cytotoxic effects at high concentrations, this compound itself demonstrated a favorable safety profile at therapeutic doses.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various nAChRs. These studies suggest that this compound may exhibit selective binding characteristics that could enhance its therapeutic efficacy while minimizing side effects.

Properties

CAS No. |

4845-30-1 |

|---|---|

Molecular Formula |

C24H38N4O4 |

Molecular Weight |

446.6 g/mol |

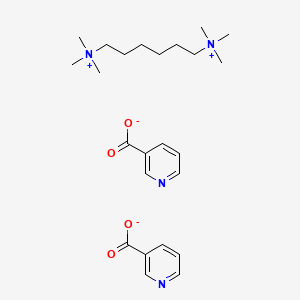

IUPAC Name |

pyridine-3-carboxylate;trimethyl-[6-(trimethylazaniumyl)hexyl]azanium |

InChI |

InChI=1S/C12H30N2.2C6H5NO2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*8-6(9)5-2-1-3-7-4-5/h7-12H2,1-6H3;2*1-4H,(H,8,9)/q+2;;/p-2 |

InChI Key |

XQILZJGDWBRFIU-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.